molecular formula C27H24N2O2 B3909457 1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE

1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE

Cat. No.: B3909457
M. Wt: 408.5 g/mol
InChI Key: HPWGVFPVPZFWBA-JXMROGBWSA-N
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Description

1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a combination of anthraquinone and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with cinnamaldehyde under basic conditions to form 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.

    Anthraquinone Derivative Formation: The anthraquinone derivative is prepared by reacting 9,10-anthraquinone with appropriate reagents to introduce functional groups that will facilitate the coupling with the piperazine derivative.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the anthraquinone derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone: This compound also features an anthraquinone core but with different substituents.

    1-Amino-4-bromo-9,10-anthraquinone: Another anthraquinone derivative with different functional groups.

Uniqueness

1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione is unique due to its combination of anthraquinone and piperazine moieties, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c30-26-21-11-4-5-12-22(21)27(31)25-23(26)13-6-14-24(25)29-18-16-28(17-19-29)15-7-10-20-8-2-1-3-9-20/h1-14H,15-19H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWGVFPVPZFWBA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE
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1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE
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1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE
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1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 5
1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 6
1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE

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